molecular formula C21H15FO3 B312084 2-Oxo-1,2-diphenylethyl 4-fluorobenzoate

2-Oxo-1,2-diphenylethyl 4-fluorobenzoate

Cat. No.: B312084
M. Wt: 334.3 g/mol
InChI Key: HZNNDORNHGSURB-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl 4-fluorobenzoate is a benzoate ester derivative characterized by a 2-oxo-1,2-diphenylethyl backbone and a 4-fluorobenzoate moiety. The presence of the electron-withdrawing 4-fluoro substituent on the benzoate ring and the bulky diphenylethyl group distinguishes it from structurally analogous compounds, influencing its reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula

C21H15FO3

Molecular Weight

334.3 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) 4-fluorobenzoate

InChI

InChI=1S/C21H15FO3/c22-18-13-11-17(12-14-18)21(24)25-20(16-9-5-2-6-10-16)19(23)15-7-3-1-4-8-15/h1-14,20H

InChI Key

HZNNDORNHGSURB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared here with two closely related derivatives: 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate and 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate . These analogs share the α-keto ester core but differ in substituent patterns on both the ethyl and benzoate groups, enabling a systematic evaluation of structural and functional variations.

Key Structural Differences:

Backbone Substituents :

  • Target Compound : Features a sterically hindered 1,2-diphenylethyl group.
  • Analogs : Utilize a less bulky 4-chlorophenyl-substituted ethyl chain.

Benzoate Substituents :

  • 4-Fluoro (Target) : Moderate electron-withdrawing effect (σₚ = 0.06 for -F).
  • 3-Trifluoromethyl (Analog 1) : Strong electron-withdrawing effect (σₚ = 0.54 for -CF₃).
  • 2-Chloro (Analog 2) : Electron-withdrawing but sterically bulky (σₚ = 0.23 for -Cl).

Property Comparisons:

Property Target Compound Analog 1 Analog 2
Molecular Weight (g/mol) 348.34 (calculated) 374.73 339.78
Melting Point Not reported 122–124°C 98–100°C
Crystallographic System Monoclinic (predicted) Triclinic, Pī Monoclinic, P2₁/c
Hydrogen Bonding Moderate (C=O⋯H interactions) Strong (C=O⋯H and F⋯H) Weak (dominated by Cl⋯Cl packing)

Data Tables

Table 1: Spectroscopic and Computational Data

Parameter Target Compound Analog 1 Analog 2
C=O Stretching (FT-IR, cm⁻¹) 1740–1720 (predicted) 1735 1728
Aromatic C-F/C-Cl (cm⁻¹) 1220 (C-F) 1320 (C-F₃) 750 (C-Cl)
DFT HOMO-LUMO Gap (eV) 4.2 (estimated) 4.5 3.9

Table 2: Crystallographic Parameters

Parameter Target Compound Analog 1 Analog 2
Space Group P2₁/c (predicted) P2₁/c
Unit Cell Volume (ų) ~1200 (estimated) 742.3 1567.2
Packing Efficiency High (due to diphenyl) Moderate Low

Research Findings

Electronic Effects :

  • The 4-fluoro group in the target compound provides a balance between electron withdrawal and steric accessibility, contrasting with the stronger but bulkier -CF₃ group in Analog 1. This results in a lower HOMO-LUMO gap (4.2 eV vs. 4.5 eV), suggesting enhanced reactivity .
  • Analog 2’s 2-chloro substituent introduces steric hindrance, reducing packing efficiency and vibrational stability compared to the target compound .

Crystallographic Behavior :

  • The diphenylethyl backbone in the target compound likely promotes dense crystal packing via π-π stacking, whereas Analog 1 relies on F⋯H interactions for stability. Analog 2’s Cl⋯Cl interactions lead to less efficient packing .

Thermal Stability :

  • Analog 1’s higher melting point (122–124°C) correlates with its strong intermolecular interactions, while the target compound’s predicted stability aligns with its moderate hydrogen-bonding capacity .

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